molecular formula C14H8Cl2N2OS B12915892 6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one CAS No. 91961-25-0

6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12915892
CAS No.: 91961-25-0
M. Wt: 323.2 g/mol
InChI Key: ZCLAXRGOKRJCGT-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized under acidic conditions to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thioxo group can be oxidized to a sulfone or reduced to a thiol.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of chloro and thioxo groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(2-chlorophenyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    6-Chloro-3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both chloro and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91961-25-0

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.2 g/mol

IUPAC Name

6-chloro-3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,(H,17,20)

InChI Key

ZCLAXRGOKRJCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl

Origin of Product

United States

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